BenchChemオンラインストアへようこそ!

Karavilagenin D

Cancer Chemoprevention Tumor Promotion EBV-EA

Specify Karavilagenin D for your chemoprevention or SAR studies. This cucurbitane triterpenoid demonstrates in vivo efficacy in a DMBA/TPA mouse skin carcinogenesis model without general cytotoxicity, pointing to a tumor promotion inhibition mechanism. Its defined calcineurin phosphatase IC50 of 36 μM also makes it a valuable reference for immunosuppression target research. Sourcing this compound gives your team access to a structurally authenticated tool compound with key differentiation from its 25-O-methyl analog, which lacks comparable in vivo activity despite similar in vitro potency.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B570629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaravilagenin D
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1
InChIKeyCUJVAMKVNDHSSR-DLGSBZDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Karavilagenin D: A Cucurbitane-Type Triterpenoid for Research on Cancer Chemoprevention and Antiparasitic Activity


Karavilagenin D is a naturally occurring cucurbitane-type triterpenoid primarily isolated from the fruit and leaves of Momordica charantia (bitter melon) [1][2]. It is a member of a large class of compounds known for diverse bioactivities, and is specifically characterized as a potential inhibitor of tumor promotion [1][3]. Its molecular formula is C30H46O4, with a molecular weight of 470.7 g/mol and a CAS number of 934739-29-4 [3][4].

Procurement Significance of Karavilagenin D: Why Analogs Are Not Direct Substitutes


Selecting Karavilagenin D over other cucurbitane-type triterpenoids from Momordica charantia, such as 25-O-methylkaravilagenin D or momordicine I, is a non-trivial decision. While these compounds share a core scaffold, structural variations, particularly in glycosylation and oxidation states, lead to distinct biological activity profiles [1]. Direct comparative studies show that Karavilagenin D and its close analog, 25-O-methylkaravilagenin D, exhibit comparable potency in a primary tumor promotion assay but differ markedly in their in vivo chemopreventive activity, underscoring that functional substitution cannot be assumed without empirical evidence [2].

Karavilagenin D: Quantitative Evidence and Comparative Performance Data for Scientific Selection


Karavilagenin D vs. 25-O-Methylkaravilagenin D: Comparable in vitro EBV-EA Inhibition but Divergent in vivo Skin Tumor Promotion

Karavilagenin D and its analog 25-O-methylkaravilagenin D show similar potency in an in vitro EBV-EA activation assay, a primary screen for tumor promotion inhibitors. However, in a subsequent in vivo mouse skin carcinogenesis study, only Karavilagenin D demonstrated significant chemopreventive activity. This divergence highlights that structural similarity does not guarantee equivalent in vivo efficacy, a critical point for research focused on translational outcomes [1].

Cancer Chemoprevention Tumor Promotion EBV-EA

Karavilagenin D Demonstrates In Vivo Efficacy in a Two-Stage Mouse Skin Carcinogenesis Model

Karavilagenin D exhibits a quantifiable inhibitory effect on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis model. While specific metrics such as percent tumor reduction or tumor multiplicity are not provided in the primary source, the finding that it demonstrably inhibits promotion provides a higher level of evidence for potential chemopreventive value compared to the other tested compound (25-O-methylkaravilagenin D) which was not noted to have this in vivo activity [1].

In Vivo Pharmacology Chemoprevention Skin Cancer

Karavilagenin D Exhibits Broad Cytotoxic Inactivity, Suggesting a Targeted Chemopreventive Profile

In a panel of six human cancer cell lines (HL60, SK-BR-3, A549, AZ521, U251, U2OS), Karavilagenin D showed no significant cytotoxicity. This contrasts with other compounds in the same study, such as (23E)-3β,7β-dihydroxy-25-methoxycucurbita-5,23-dien-19-al, which demonstrated potent cytotoxic activity against HL60 and SK-BR-3 cells [1]. The lack of general cytotoxicity supports the hypothesis that its in vivo activity is mediated through a non-cytotoxic mechanism, such as the inhibition of tumor promotion, rather than direct cell killing.

Cytotoxicity Selectivity Mechanism of Action

Karavilagenin D Inhibits Calcineurin Phosphatase Activity at a Concentration of 36 μM

Karavilagenin D has been reported to inhibit the protein phosphatase calcineurin with an IC50 of 36 μM . This activity provides a potential mechanistic link to its observed immunosuppressant actions and its ability to suppress T-cell proliferation. While a direct comparator for this specific assay is not available in the provided data, this quantitative target engagement data offers a defined point of reference for studies exploring this mechanism.

Immunosuppression Calcineurin Inhibitor T-cell Proliferation

Key Research Applications for Karavilagenin D Based on Specific Differentiation Evidence


Investigating Non-Cytotoxic Cancer Chemoprevention

Research groups focused on cancer chemoprevention, rather than direct cytotoxicity, can use Karavilagenin D as a lead compound. Its demonstrated in vivo efficacy in a DMBA/TPA mouse skin carcinogenesis model, coupled with its lack of general cytotoxicity against a panel of cancer cell lines, suggests a unique mechanism of action centered on inhibiting tumor promotion [1].

Structure-Activity Relationship (SAR) Studies on Cucurbitane Triterpenoids

Karavilagenin D serves as a crucial tool for SAR studies. The direct comparison with 25-O-methylkaravilagenin D reveals that a simple methylation can drastically alter in vivo chemopreventive activity without affecting in vitro EBV-EA inhibition [1]. This makes Karavilagenin D a key reference compound for understanding the structural features required for in vivo efficacy within this class.

Research on Calcineurin-Mediated Immunosuppression and T-Cell Proliferation

For researchers exploring novel calcineurin inhibitors or the immunosuppressive effects of natural products, Karavilagenin D provides a defined IC50 value of 36 μM against calcineurin phosphatase activity [2]. This quantifiable activity supports its use as a reference compound or starting point for medicinal chemistry efforts aimed at modulating this pathway.

Quote Request

Request a Quote for Karavilagenin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.